molecular formula C13H9BrClNO4 B2795916 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 386277-12-9

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2795916
CAS No.: 386277-12-9
M. Wt: 358.57
InChI Key: VAGJROBAWVJGLV-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan carboxylates This compound is characterized by the presence of a furan ring substituted with a bromine atom and a carboxylate group, as well as a 2-chlorophenylamino group attached to an oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Carboxylation: The brominated furan is carboxylated using carbon dioxide in the presence of a base like sodium hydroxide.

    Amination: The carboxylated furan is reacted with 2-chloroaniline under conditions that facilitate the formation of the amide bond, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chlorophenyl)amino)-2-oxoethyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    2-((2-Chlorophenyl)amino)-2-oxoethyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

    2-((2-Chlorophenyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-((2-Chlorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can impart unique reactivity and properties compared to its analogs. Bromine is a good leaving group, which can facilitate various substitution reactions, and its size and electronegativity can influence the compound’s overall reactivity and interaction with biological targets.

This compound’s unique combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable candidate for further research in various scientific fields.

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO4/c14-11-6-5-10(20-11)13(18)19-7-12(17)16-9-4-2-1-3-8(9)15/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGJROBAWVJGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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